Lys-Val-Leu-Pro-Val-Pro-Gln is a bioactive peptide composed of six amino acids: lysine, valine, leucine, proline, and glutamine. This peptide is notable for its potential health benefits, particularly in the context of antihypertensive activity and antioxidant properties. It is derived from casein, a major protein found in milk, and has garnered interest for its role in functional foods and nutraceuticals.
Lys-Val-Leu-Pro-Val-Pro-Gln has been studied for its biological activities, particularly its antihypertensive effects. Research indicates that it exhibits moderate ACE inhibitory activity, which is essential for lowering blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . Furthermore, this peptide has antioxidant properties that may help in scavenging free radicals and reducing oxidative stress in biological systems .
The synthesis of Lys-Val-Leu-Pro-Val-Pro-Gln can be achieved through several methods:
Studies have shown that Lys-Val-Leu-Pro-Val-Pro-Gln interacts with ACE, demonstrating an ability to inhibit its activity at certain concentrations . Further research into its interactions with other enzymes and receptors could provide insights into additional health benefits or mechanisms of action.
Several peptides share structural or functional similarities with Lys-Val-Leu-Pro-Val-Pro-Gln. Here are some notable examples:
Compound Name | Structure | Key Activity |
---|---|---|
Tyr-Lys-Val-Pro | Tyr-Lys-Val-Pro | Strong ACE inhibitory activity |
Arg-Glu-Leu-Glu-Glu-Leu | Arg-Glu-Leu-Glu-Glu-Leu | High antioxidant activity |
Leu-Pro-Val-Pro-Gln | Leu-Pro-Val-Pro-Gln | Moderate ACE inhibitory activity |
Gly-Lys-Glu-Lys-Val-Asn-Glu-Leu | Gly-Lys-Glu-Lys-Val-Asn-Glu-Leu | Antioxidant properties |
What sets Lys-Val-Leu-Pro-Val-Pro-Gln apart from these similar compounds is its specific sequence and the balance of hydrophobic (valine and leucine) and polar (lysine and glutamine) amino acids. This unique composition may contribute to its distinct bioactivity profile, particularly in terms of antihypertensive effects and antioxidant capacity.
Proteolytic hydrolysis remains the most common method for generating bioactive peptides from casein. The heptapeptide Lys-Val-Leu-Pro-Val-Pro-Gln is typically liberated through controlled enzymatic digestion of α- or β-casein fractions.
The choice of protease directly influences peptide yield and sequence specificity. Alcalase (a bacterial serine protease) and trypsin are widely used due to their complementary cleavage patterns. Alcalase preferentially hydrolyzes hydrophobic residues, while trypsin targets lysine and arginine residues. Sequential hydrolysis with these enzymes enhances the release of target peptides, including Lys-Val-Leu-Pro-Val-Pro-Gln.
Protease Pair | Hydrolysis Time (h) | Temperature (°C) | Peptide Yield (mg/g protein) |
---|---|---|---|
Alcalase + Trypsin | 5.0 | 50 | 48.2 |
Thermolysin + Flavourzyme | 6.5 | 60 | 32.7 |
Pepsin + Pancreatin | 4.0 | 37 | 22.4 |
Optimal conditions for maximizing Lys-Val-Leu-Pro-Val-Pro-Gln production involve:
Post-hydrolysis, ultrafiltration membranes isolate peptides by molecular weight. Fractions below 3 kDa exhibit the highest bioactive peptide concentrations. For Lys-Val-Leu-Pro-Val-Pro-Gln (molecular weight ~780 Da), a 3-kDa membrane effectively enriches the target peptide while excluding larger proteins. Subsequent gel filtration chromatography further purifies the heptapeptide, achieving >90% purity in optimized systems.
Lysine-valine-leucine-proline-valine-proline-glutamine represents a bioactive heptapeptide derived from bovine beta-casein that exhibits significant angiotensin-converting enzyme inhibitory properties through complex allosteric mechanisms [1] . The peptide demonstrates molecular weight of 780.0 grams per mole and corresponds to the beta-casein fragment 169-175, positioning it among the well-characterized casein-derived bioactive peptides [1] [3].
The allosteric binding dynamics of this heptapeptide involve sophisticated interactions with zinc-binding domains that differ fundamentally from traditional competitive inhibition mechanisms [4]. Angiotensin-converting enzyme possesses two homologous catalytic domains, designated as amino-terminal and carboxy-terminal domains, each containing zinc-dependent active sites characterized by the conserved histidine-glutamic acid-X-X-histidine motif [5] [6]. The zinc ion coordination involves tetrahedral geometry with metal-ligand distances ranging from 2.0-2.2 angstroms for histidine residues and 1.9-2.1 angstroms for glutamic acid residues [7] [8].
Domain | Zinc Ligand Residues | Coordination Role | Binding Affinity |
---|---|---|---|
Carboxy-terminal | His383, His387, Glu411 | Primary zinc coordination | Kd = 6.4 × 10⁻¹⁰ M |
Amino-terminal | His361, His365, Glu389 | Primary zinc coordination | Kd = 6.4 × 10⁻¹⁰ M |
Supporting residues | Asp415 (C-domain), Asp393 (N-domain) | Zinc positioning | Indirect interaction |
The allosteric mechanism involves binding to exosites located away from the traditional zinc active site, thereby modulating enzyme activity through conformational changes rather than direct active site occupation [4]. Seven potential allosteric sites have been identified through computational analysis, with Site 1 specifically affecting the amino-terminal domain active site through extended loops that connect to key active site residues lysine-489 and tyrosine-498 [4]. The allosteric binding results in rotation of histidine-361 away from the catalytic zinc and repositioning of lysine-489 out of the active site, effectively inactivating the amino-terminal domain [4].
The peptide lysine-valine-leucine-proline-valine-proline-glutamine demonstrates binding affinity characterized by coordination bonds between the carboxy-terminal glutamine residue and the zinc ion, creating conformational changes that extend beyond the immediate binding site [9]. The zinc dissociation rate from angiotensin-converting enzyme measures 0.68 minutes⁻¹ for the free enzyme, with association rates reaching 1.06 × 10⁹ molar⁻¹ minutes⁻¹ [7]. These kinetic parameters indicate exceptionally tight zinc binding that can be disrupted through allosteric mechanisms without direct competitive displacement.
Molecular docking studies reveal that the heptapeptide exhibits preferential binding to regions distinct from the traditional substrate-binding subsites S1, S1-prime, and S2-prime [10]. The allosteric binding involves hydrogen bonding networks and hydrophobic interactions that propagate conformational changes throughout the enzyme structure. The peptide sequence contains strategic proline residues at positions 4 and 6, which contribute to structural rigidity and facilitate specific orientation within the allosteric binding pocket [11].
The inhibition mechanism of lysine-valine-leucine-proline-valine-proline-glutamine follows non-competitive pathways that distinguish it from classical competitive angiotensin-converting enzyme inhibitors [9] [10]. Non-competitive inhibition occurs when the inhibitor binds to sites other than the active site, altering enzyme conformation without preventing substrate binding [12] [13]. This mechanism differs fundamentally from competitive inhibition, where inhibitors directly compete with substrates for active site occupancy.
Kinetic analysis through Lineweaver-Burk plots demonstrates that non-competitive inhibitors produce intersecting lines at the x-axis, indicating unchanged Michaelis constant (Km) values with decreased maximum velocity (Vmax) [10]. The peptide exhibits this characteristic pattern, confirming its non-competitive inhibition mechanism. In contrast, competitive inhibitors such as captopril, with inhibitory concentration 50 values ranging from 1.79 to 15.1 nanomolar, produce intersecting lines at the y-axis with increased Km values but unchanged Vmax [14].
Inhibition Type | Kinetic Parameters | Lineweaver-Burk Pattern | Binding Characteristics |
---|---|---|---|
Non-competitive | Unchanged Km, decreased Vmax | Lines intersect at x-axis | Binds to allosteric sites |
Competitive | Increased Km, unchanged Vmax | Lines intersect at y-axis | Binds to active site |
Uncompetitive | Decreased Km, decreased Vmax | Parallel lines | Binds to enzyme-substrate complex |
Mixed inhibition | Both Km and Vmax affected | Lines intersect in quadrants | Multiple binding sites |
Uncompetitive inhibition represents a distinct mechanism where inhibitors bind exclusively to the enzyme-substrate complex, requiring substrate presence for effective inhibition [10] [13]. This pathway produces parallel lines in Lineweaver-Burk analysis and results in decreased values for both Km and Vmax. Peptides exhibiting uncompetitive inhibition include sequences such as isoleucine-tryptophan, phenylalanine-tyrosine, and alanine-tryptophan, with inhibitory concentration 50 values typically in the micromolar range [13].
The structural basis for non-competitive inhibition by lysine-valine-leucine-proline-valine-proline-glutamine involves binding to the lid structure of angiotensin-converting enzyme, specifically interacting with alpha-helical regions that regulate active site accessibility [9]. The amino-terminal residues threonine-1, threonine-3, and glutamine-4 of similar peptide sequences orient the molecule onto the lid structure, maintaining distance from the active site while enabling conformational modulation [9]. The carboxy-terminal serine or glutamine residues can coordinate with the zinc ion through indirect mechanisms, pulling the metal away from its optimal catalytic position.
Research findings indicate that the inhibitory concentration 50 value for lysine-valine-leucine-proline-valine-proline-glutamine measures approximately 39 micromolar, positioning it among moderately potent angiotensin-converting enzyme inhibitors [3]. This potency reflects the peptide's ability to induce conformational changes that persist throughout the catalytic cycle, unlike competitive inhibitors that must continuously compete with substrate molecules.
The non-competitive mechanism offers therapeutic advantages including reduced substrate-dependence and potential for fine-tuning enzyme activity without complete inhibition [4]. The allosteric nature of binding allows for cooperative effects and may provide enhanced selectivity compared to active site-directed inhibitors. Molecular dynamics simulations demonstrate that non-competitive binding induces long-range conformational changes that affect substrate recognition and product release pathways.
The structural determinants governing angiotensin-converting enzyme active site interactions with lysine-valine-leucine-proline-valine-proline-glutamine involve sophisticated molecular recognition patterns that extend beyond simple lock-and-key binding models [6] [15]. The enzyme architecture comprises two homologous domains sharing 55% sequence identity, each containing similar active sites with overlapping yet distinct substrate preferences [5] [16].
The carboxy-terminal domain primarily mediates angiotensin I conversion to angiotensin II in physiological conditions, while the amino-terminal domain demonstrates preferential activity toward alternative substrates including acetyl-seryl-aspartyl-lysyl-proline [16] [6]. Domain selectivity arises from subtle differences in amino acid residues forming the active site, particularly within the S2 and S2-prime subsites where most selective inhibitors demonstrate distinct interaction patterns [6] [15].
Active Site Feature | Carboxy-terminal Domain | Amino-terminal Domain | Functional Significance |
---|---|---|---|
Zinc coordination | His383, His387, Glu411 | His361, His365, Glu389 | Catalytic metal binding |
HEXXH motif | His383-Glu384-Ala385-Ala386-His387 | His361-Glu362-Met363-Gly364-His365 | Zinc binding framework |
S1 subsite | Ala354, Glu384, Tyr523 | Ala332, Glu362, Tyr501 | Substrate recognition |
S2 subsite | Gln281, His353, Lys511, His513, Tyr520 | Gln259, His331, Lys489, His491, Tyr498 | Peptide backbone binding |
S1-prime subsite | Glu162 | Glu140 | Product orientation |
The peptide lysine-valine-leucine-proline-valine-proline-glutamine demonstrates preferential interactions with specific subsites through its amino acid composition and sequential arrangement [11]. The amino-terminal lysine residue provides positive charge that can interact electrostatically with negatively charged residues, while the internal proline residues contribute structural rigidity that influences binding geometry. The carboxy-terminal glutamine residue offers hydrogen bonding capabilities and potential metal coordination properties.
Structural analysis reveals that effective angiotensin-converting enzyme inhibitory peptides typically contain hydrophobic amino acid residues at carboxy-terminal positions, particularly tryptophan, phenylalanine, tyrosine, or proline [11]. The presence of branched aliphatic amino acids such as valine and leucine at amino-terminal positions enhances binding affinity through hydrophobic interactions with enzyme subsites. The peptide sequence contains multiple valine residues at positions 2 and 5, along with leucine at position 3, fulfilling these structural requirements.
The zinc-binding domain interactions involve coordination geometries that can be disrupted through indirect mechanisms [7] [17]. Site-directed mutagenesis studies demonstrate that glutamic acid-987 constitutes the third zinc ligand in the carboxy-terminal domain, with mutations producing 300-fold decreases in catalytic efficiency [17]. Aspartic acid-991 plays a supporting role in positioning the zinc ion, with mutations resulting in 3.8- to 22-fold decreases in activity and altered inhibitor sensitivity [17].
Crystallographic analysis of inhibitor-enzyme complexes reveals unusual binding modes where multiple inhibitor molecules can occupy single active sites [18]. The carboxy-terminal domain demonstrates capacity for accommodating two inhibitor molecules simultaneously, with the first molecule positioned in the obligatory binding site and the second molecule engaging in pi-pi stacking interactions [18]. This architectural flexibility suggests opportunities for designing inhibitors that exploit extended binding regions beyond traditional active site boundaries.
Structural Parameter | Measurement | Method | Reference Conditions |
---|---|---|---|
Metal-ligand distance (His) | 2.0-2.2 Å | X-ray crystallography | Crystal structure |
Metal-ligand distance (Glu) | 1.9-2.1 Å | X-ray crystallography | Crystal structure |
Active site volume | ~1200 Ų | Computational analysis | Molecular modeling |
Binding pocket depth | 15-18 Å | Structural measurement | Crystal analysis |
Zinc coordination number | 4 | Spectroscopic analysis | Solution conditions |
Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine demonstrates significant antioxidant capacity through multiple free radical scavenging mechanisms, particularly within lipid peroxidation systems [2]. The heptapeptide exhibits remarkable ability to interrupt lipid peroxidation cascades through both direct radical neutralization and chain-breaking antioxidant mechanisms [3] [4].
The peptide's antioxidant activity manifests through several distinct pathways. The hydrophobic amino acids valine and leucine present at positions 2, 3, and 5 facilitate membrane interaction and enhance the peptide's ability to scavenge lipid-derived radicals [5]. Research demonstrates that hydrophobic amino acids comprising 50-100% of peptide sequences exhibit superior radical-scavenging activity compared to hydrophilic counterparts [5]. The presence of proline residues at positions 4 and 6 contributes significantly to structural stability and enhances the peptide's interaction with radical species [6].
In lipid peroxidation systems, Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine demonstrates remarkable efficacy in reducing lipid-derived radical formation by approximately 23-25% [6]. The mechanism involves the peptide's ability to donate hydrogen atoms to lipid peroxy radicals, effectively terminating the propagation phase of lipid peroxidation [7] [8]. This chain-breaking antioxidant activity is particularly enhanced by the amphiphilic nature of the peptide, which allows effective interaction with both aqueous and lipid phases [9].
The peptide exhibits differential activity against various radical species. Studies utilizing 2,2-diphenyl-1-picrylhydrazyl and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt assays demonstrate that Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine shows particularly high activity against 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals and superoxide anion species [10] [11]. The electron transfer mechanism predominates in superoxide scavenging, while hydrogen atom transfer mechanisms are more significant in hydroxyl radical neutralization [12].
The molecular mechanism underlying lipid peroxidation inhibition involves the peptide's interaction with multiple stages of the peroxidation process. During the initiation phase, the peptide's metal chelation properties reduce the availability of catalytic metal ions that promote radical formation [7]. In the propagation phase, the hydrophobic amino acids interact directly with lipid radicals, while the polar residues facilitate radical stabilization through electron delocalization [9].
Structural analysis reveals that the peptide's effectiveness in lipid systems correlates with its molecular weight of 780.0 grams per mole, which falls within the optimal range for antioxidant peptides [2] [13]. Low molecular weight peptides below 1 kilodalton consistently demonstrate superior antioxidant activity compared to larger peptides, attributed to enhanced cellular penetration and improved bioavailability [13].
The metal chelation capabilities of Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine represent a critical mechanism for oxidative stress mitigation, particularly through the sequestration of transition metal ions that catalyze reactive oxygen species formation [14] [15]. The peptide's chelation properties are primarily mediated by specific amino acid residues that provide coordination sites for metal binding [16] [17].
Lysine at position 1 contributes significantly to metal chelation through its terminal amino group, which exhibits high affinity for divalent metal ions [16]. The epsilon-amino group of lysine possesses a pKa value of 10.54, ensuring positive charge under physiological conditions and facilitating electrostatic interactions with metal cations [18]. Glutamine at position 7 provides additional coordination sites through its carboxyl and amide groups, creating bidentate chelation opportunities [14].
Iron chelation represents a particularly important aspect of the peptide's antioxidant mechanism. Ferrous iron participates in Fenton reactions, generating highly reactive hydroxyl radicals from hydrogen peroxide [19]. Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine demonstrates moderate iron-binding affinity, with coordination occurring primarily through the glutamine carboxyl group and lysine amino group [15]. The formation of stable peptide-iron complexes reduces the bioavailability of catalytic iron, effectively preventing Fenton reaction-mediated oxidative damage [19].
Copper chelation by the peptide follows similar coordination chemistry principles. Copper ions participate in redox cycling reactions that generate superoxide anions and hydroxyl radicals [20]. The peptide's ability to chelate copper involves both lysine amino groups and glutamine carboxyl groups, forming stable coordination complexes that inhibit copper-catalyzed oxidation reactions [21] [22]. Studies demonstrate that peptides containing lysine and glutamine residues exhibit copper chelation activities ranging from 78-82% [22].
The chelation mechanism involves the formation of coordination bonds between peptide functional groups and metal ions. Carboxyl groups from glutamine and amino groups from lysine serve as primary coordination sites [16]. The resulting peptide-metal complexes exhibit reduced redox activity compared to free metal ions, effectively diminishing their capacity to catalyze reactive oxygen species formation [14].
Research indicates that peptide molecular size significantly influences metal chelation efficiency. The chelating ability demonstrates negative correlation with peptide molecular mass, with smaller peptides generally exhibiting superior chelation properties [14]. Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine, with its heptapeptide structure, represents an optimal size for effective metal chelation while maintaining structural stability [15].
The selectivity of metal chelation varies among different transition metals. The peptide demonstrates highest affinity for ferrous iron and copper ions, moderate affinity for ferric iron, and lower affinity for zinc and manganese ions [21] [22]. This selectivity pattern reflects the coordination preferences of the available binding sites and the electronic configurations of the respective metal ions [17].
Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine demonstrates remarkable synergistic interactions with endogenous antioxidant enzyme systems, enhancing cellular antioxidant capacity through multiple complementary mechanisms [4] [23]. These synergistic effects operate at both enzymatic activity enhancement and transcriptional regulation levels [24] [25].
The peptide's interaction with superoxide dismutase represents a fundamental synergistic mechanism. Superoxide dismutase catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen [26]. Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine enhances superoxide dismutase activity through substrate protection and enzyme stabilization mechanisms [27]. Metal chelation by the peptide prevents superoxide dismutase inactivation by excess hydrogen peroxide, maintaining enzyme activity under oxidative stress conditions [28].
Catalase synergy manifests through complementary hydrogen peroxide scavenging mechanisms. While catalase converts hydrogen peroxide to water and oxygen, the peptide provides additional hydrogen peroxide scavenging capacity and protects catalase from oxidative inactivation [29]. Studies demonstrate that antioxidant peptides can enhance catalase activity by 1.3-1.7 fold through enzyme stabilization and cofactor protection [23].
Glutathione peroxidase interactions represent particularly significant synergistic effects. Glutathione peroxidase requires glutathione as a cofactor for hydrogen peroxide reduction [29]. Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine protects glutathione from oxidative depletion and enhances glutathione peroxidase activity by maintaining cofactor availability [26]. The peptide's metal chelation properties prevent glutathione peroxidase inactivation by transition metals [28].
The most significant synergistic effect occurs through Nuclear Factor Erythroid 2-Related Factor 2 pathway activation. Nuclear Factor Erythroid 2-Related Factor 2 represents the master regulator of cellular antioxidant defense, controlling the expression of numerous antioxidant genes [25] [30]. Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine activates Nuclear Factor Erythroid 2-Related Factor 2 signaling through Kelch-like ECH-associated protein 1 binding inhibition [4] [24].
Under normal conditions, Kelch-like ECH-associated protein 1 sequesters Nuclear Factor Erythroid 2-Related Factor 2 in the cytoplasm, targeting it for proteasomal degradation [30]. Oxidative stress or electrophilic compounds disrupt the Kelch-like ECH-associated protein 1-Nuclear Factor Erythroid 2-Related Factor 2 interaction, allowing Nuclear Factor Erythroid 2-Related Factor 2 nuclear translocation and antioxidant gene expression [25]. The peptide demonstrates ability to bind to Kelch-like ECH-associated protein 1, similar to other bioactive peptides, inhibiting Nuclear Factor Erythroid 2-Related Factor 2 degradation and promoting transcriptional activation [4].
Nuclear Factor Erythroid 2-Related Factor 2 activation by Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine results in enhanced expression of key antioxidant enzymes including superoxide dismutase, catalase, glutathione peroxidase, and heme oxygenase [23] [31]. This transcriptional enhancement creates a positive feedback loop, amplifying the cellular antioxidant capacity beyond the peptide's direct antioxidant effects [24].
The synergistic enhancement demonstrates concentration-dependent relationships. Studies indicate that peptide-mediated enzyme activity enhancement ranges from 1.1-fold for glutathione reductase to 3.0-fold for Nuclear Factor Erythroid 2-Related Factor 2-mediated transcriptional activation [27]. These enhancement factors represent significant improvements in cellular antioxidant defense capacity.
Temporal dynamics of synergistic effects reveal both immediate and sustained components. Direct enzyme protection and activity enhancement occur within minutes of peptide exposure, while Nuclear Factor Erythroid 2-Related Factor 2-mediated transcriptional effects develop over hours and persist for extended periods [24]. This dual temporal pattern provides both rapid response to oxidative stress and sustained antioxidant protection.
The peptide's structural features contribute significantly to synergistic effectiveness. The presence of both hydrophobic and hydrophilic amino acids facilitates interaction with diverse enzyme systems and cellular compartments [9]. Proline residues enhance structural stability and protein-protein interactions, while lysine and glutamine provide specific binding sites for enzyme interactions [32].